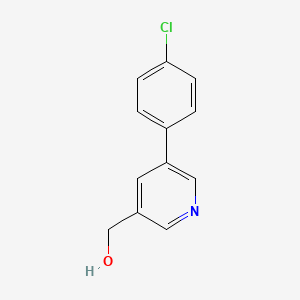

(5-(4-Chlorophenyl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(4-chlorophenyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-7,15H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIWYVUMTWNLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647004 | |

| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887974-02-9 | |

| Record name | 5-(4-Chlorophenyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887974-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Chlorophenyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Potential of (5-(4-Chlorophenyl)pyridin-3-yl)methanol: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on (5-(4-Chlorophenyl)pyridin-3-yl)methanol (CAS Number 887974-02-9)

Introduction: Unveiling a Promising Scaffold

This compound, a distinct structural isomer within the chlorophenyl-pyridinyl-methanol family, represents a molecule of significant interest in medicinal chemistry and drug discovery. While direct and extensive research on this specific compound (CAS 887974-02-9) is emerging, the broader class of its isomers has demonstrated considerable therapeutic potential, serving as crucial building blocks for a range of pharmaceuticals.[1] This guide provides a comprehensive technical overview, leveraging established data on analogous compounds to illuminate the synthesis, characterization, and potential biological significance of this compound. By examining the well-documented chemistry and pharmacology of its structural relatives, we can construct a predictive framework to guide future research and development efforts for this promising molecule.

The core structure, featuring a pyridine ring linked to a chlorophenyl group via a methanol bridge, is a key pharmacophore. For instance, the (S)-enantiomer of its isomer, (4-chlorophenyl)(pyridin-2-yl)methanol, is a critical intermediate in the synthesis of the FDA-approved antihistamine Bepotastine.[1] This underscores the therapeutic relevance of this chemical scaffold. This guide will delve into the probable synthetic routes, analytical characterization, and a forward-looking perspective on the potential applications of this compound, providing a solid foundation for its exploration in drug development programs.

Physicochemical Properties and Structural Analogs

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. While extensive experimental data for this specific isomer is not publicly available, we can infer its properties from closely related analogs and computational predictions.

| Property | Predicted/Inferred Value | Source/Basis |

| CAS Number | 887974-02-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₀ClNO | [2] |

| Molecular Weight | 219.67 g/mol | [2] |

| Appearance | Likely an off-white to grey solid | Analogy to isomers[3] |

| Melting Point | Predicted to be in a similar range to its isomers (e.g., 78-80 °C for the 2-pyridyl isomer) | Analogy to isomers[3] |

| Solubility | Predicted to have slight solubility in chloroform, DMSO, and methanol | Analogy to isomers[3] |

| pKa | Predicted to be around 12.46 (for the hydroxyl proton) | Analogy to isomers[3] |

Structural Isomers of Note:

The positioning of the substituents on the pyridine ring dramatically influences the molecule's three-dimensional shape, reactivity, and biological activity. Key isomers include:

-

(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS: 27652-89-7): The most studied isomer, a precursor to antihistamines.[1][4]

-

(4-Chlorophenyl)(pyridin-3-yl)methanol (CAS: 68885-32-5): Another positional isomer with potential for varied biological interactions.

-

(S)-(4-Chlorophenyl)(pyridin-2-yl)methanol (CAS: 176022-47-2): The specific enantiomer used in the synthesis of Bepotastine.[1][5]

Strategic Synthesis of this compound

Proposed Synthetic Pathway 1: Suzuki-Miyaura Coupling and Reduction

This approach offers high modularity and is a cornerstone of modern organic synthesis for creating biaryl compounds.

Caption: Proposed Suzuki-Miyaura synthesis route.

Detailed Protocol (Hypothetical):

-

Reaction Setup: To a solution of 5-bromo-3-pyridinemethanol (1 equivalent) and 4-chlorophenylboronic acid (1.2 equivalents) in a suitable solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water), add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and a base like potassium carbonate (2.5 equivalents).[6]

-

Reaction Conditions: The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 85 to 95°C.[6]

-

Monitoring and Work-up: The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Rationale for this approach: The Suzuki-Miyaura reaction is well-tolerated by a wide range of functional groups, making it an ideal choice for the direct coupling of the two aryl components.[6]

Proposed Synthetic Pathway 2: Reduction of a Carbonyl Precursor

This is a classic and reliable method, often employed when the corresponding ketone or aldehyde is readily accessible.

Caption: Synthesis via reduction of a carbonyl precursor.

Detailed Protocol (Analogous to Isomer Synthesis):

-

Reaction Setup: Dissolve the precursor ketone, (5-(4-chlorophenyl)pyridin-3-yl)methanone (1 equivalent), in a suitable alcoholic solvent like methanol or ethanol.[7][8]

-

Reduction: Cool the solution in an ice-water bath to approximately 20°C. Add a reducing agent such as sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (e.g., 1.1 equivalents) portion-wise, ensuring the temperature does not exceed 40°C.[8]

-

Monitoring and Work-up: Stir the reaction mixture for 30-60 minutes, monitoring for the disappearance of the starting material by TLC.[8] Once complete, remove the solvent under reduced pressure. Add water and an immiscible organic solvent like dichloromethane to the residue and stir.

-

Purification: Separate the organic layer, and extract the aqueous layer with additional dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.[8] Further purification can be achieved through recrystallization or column chromatography if necessary.

Rationale for this approach: The reduction of ketones to secondary alcohols is a high-yielding and straightforward transformation, often resulting in a product that is easily purified.[7]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are standard for this purpose:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the aromatic protons on both the pyridine and chlorophenyl rings, a singlet for the methylene protons of the methanol group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Will identify the presence of key functional groups, notably a broad absorption band for the O-H stretch of the alcohol and characteristic peaks for the C-Cl and aromatic C-H bonds.

-

Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound.

Potential Biological Activity and Therapeutic Applications: An Extrapolative View

While specific biological data for this compound is lacking, the activities of its isomers provide a strong basis for predicting its potential therapeutic applications.

Antihistaminic Potential

The most prominent application of the chlorophenyl-pyridinyl-methanol scaffold is in the development of H1 receptor antagonists (antihistamines).[1] The 2-pyridyl isomer is a direct precursor to Carbinoxamine and Bepotastine.[1][3] It is plausible that this compound could also serve as a valuable intermediate for novel antihistamines or may possess intrinsic antihistaminic activity itself.

Caption: Hypothesized mechanism of antihistaminic action.

Kinase Inhibition

Research on the (R)-enantiomer of the 2-pyridyl isomer has shown inhibitory activity against Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3) at sub-micromolar concentrations.[1] This suggests that the chlorophenyl-pyridinyl-methanol scaffold could be a starting point for the development of novel kinase inhibitors, potentially for applications in infectious diseases like malaria or even in oncology, where kinase dysregulation is a common feature.

Aromatase Inhibition

There is some suggestion that this class of compounds may act as aromatase inhibitors, although quantitative data to support this for the known isomers is limited.[1] Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a validated strategy in the treatment of hormone-dependent breast cancer. Further screening of this compound against aromatase would be a worthwhile endeavor.

Future Directions and Conclusion

This compound, CAS 887974-02-9, stands as a molecule with considerable, albeit largely unexplored, potential. This technical guide has outlined a clear path forward for its investigation by:

-

Proposing robust and logical synthetic routes based on well-established chemical principles.

-

Defining a clear analytical strategy for its characterization and quality control.

-

Providing a data-driven, predictive framework for its potential biological activities based on the extensive research conducted on its structural isomers.

For researchers and drug development professionals, this compound represents an opportunity to develop novel therapeutics. The immediate next steps should involve the synthesis and purification of this compound, followed by a comprehensive screening cascade to evaluate its activity as an antihistamine, kinase inhibitor, and aromatase inhibitor. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.

References

-

Capot Chemical. (2017, April 6). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

- Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

-

PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. Retrieved from [Link]

-

PubMed Central (PMC). (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

-

PubMed. (n.d.). Nicotinic acid receptor subtypes and their ligands. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 887974-02-9 CAS Manufactory [m.chemicalbook.com]

- 3. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]

- 4. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 11020392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Chlorophenyl-Substituted Pyridines

Introduction: The Strategic Importance of the Chlorophenyl-Pyridine Scaffold in Drug Discovery

The fusion of a pyridine ring with a chlorophenyl moiety creates a privileged structural motif in medicinal chemistry. This combination is not a random amalgamation of chemical entities but a deliberate design choice rooted in the fundamental principles of drug action and pharmacokinetics. The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can act as a hydrogen bond acceptor, a site for protonation, and a means to modulate the overall electronic properties and aqueous solubility of a molecule.[1] The chlorophenyl group, on the other hand, offers a way to systematically explore the impact of lipophilicity and electronic effects on target binding and metabolic stability. The position of the chlorine atom (ortho, meta, or para) provides a fine-tuning mechanism for these properties, influencing everything from receptor affinity to membrane permeability.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of chlorophenyl-substituted pyridines, offering insights into their synthesis, structural features, and the interplay between their chemical properties and biological activities. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage this versatile scaffold in their therapeutic programs.

I. Synthesis and Structural Elucidation: Building the Foundation

The rational design of novel therapeutics begins with the efficient and controlled synthesis of the target molecules. For chlorophenyl-substituted pyridines, several robust synthetic strategies are available, with the choice of method often depending on the desired substitution pattern and the scale of the synthesis.

A. Key Synthetic Methodologies

One of the most common and versatile methods for the synthesis of aryl-substituted pyridines is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between a halopyridine (e.g., 2-chloropyridine) and a chlorophenylboronic acid.[2][3] The reaction is highly efficient and tolerates a wide range of functional groups, making it a cornerstone of modern medicinal chemistry.[3]

Another prevalent method is the Grignard reaction , which is particularly useful for the synthesis of chlorophenyl-pyridinylmethanols. This reaction involves the addition of a chlorophenylmagnesium halide to a pyridinecarboxaldehyde.[4]

A classical yet effective approach is the oxidation-reduction of a substituted benzylpyridine . For example, 2-(p-chlorobenzyl)pyridine can be oxidized to the corresponding ketone, which is then reduced to the desired alcohol.[5][6]

B. Experimental Protocol: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol via Oxidation-Reduction

This two-step protocol provides a reliable method for the synthesis of a representative chlorophenyl-substituted pyridine.

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine [6]

-

To a solution of 25 g of 2-(p-chlorobenzyl)pyridine in 100 ml of water, heat the mixture to 85°C with stirring.

-

Add 30 g of potassium permanganate in portions, ensuring the temperature does not exceed 95°C.

-

Maintain the reaction at 85-95°C for 4 hours.

-

After the reaction is complete, cool the mixture to 60°C and add 75 ml of ethyl acetate.

-

Cool to 30°C and filter the mixture.

-

The aqueous layer is extracted with ethyl acetate, and the combined organic layers are concentrated.

-

Recrystallization from petroleum ether yields (4-chlorophenyl)(pyridin-2-yl)methanone.

Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone [6]

-

Dissolve 20 g of the ketone from Step 1 in 50 ml of methanol and cool to 20°C in an ice-water bath.

-

Add 1.7 g of potassium borohydride in portions, keeping the temperature below 40°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add 100 ml of water and extract the product with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (4-chlorophenyl)(pyridin-2-yl)methanol.

Caption: A two-step synthesis of (4-chlorophenyl)(pyridin-2-yl)methanol.

C. Structural Characterization

The unambiguous determination of the structure of a synthesized compound is critical. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For a typical chlorophenyl-substituted pyridine, the aromatic protons of the chlorophenyl ring often appear as two doublets, characteristic of a para-substituted benzene ring.[7] The pyridine protons will have distinct chemical shifts depending on their position relative to the nitrogen atom.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic peaks for C-H aromatic stretching, C=N and C=C ring stretching of the pyridine, and C-Cl stretching can be observed.[9][10]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of chlorophenyl-substituted pyridines typically shows absorption bands corresponding to π → π* and n → π* transitions.[1] The exact position of these bands can be influenced by the substitution pattern and the solvent.[11]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol reveals a dihedral angle of 74.34 (6)° between the benzene and pyridine rings.[12][13]

| Parameter | (4-chlorophenyl)(pyridin-2-yl)methanol [13] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4309 (6) |

| b (Å) | 16.1488 (11) |

| c (Å) | 8.6878 (6) |

| β (°) | 112.994 (2) |

| V (ų) | 1088.85 (13) |

| Z | 4 |

II. Core Physicochemical Properties: The Determinants of Drug-likeness

The journey of a drug from administration to its target is governed by its physicochemical properties. For chlorophenyl-substituted pyridines, the interplay between the basicity of the pyridine nitrogen and the lipophilicity of the chlorophenyl ring is a key determinant of their pharmacokinetic profile.

A. Acidity/Basicity (pKa)

The nitrogen atom in the pyridine ring is weakly basic, with the pKa of the conjugate acid (pyridinium) being approximately 5.23.[1] This basicity is crucial for aqueous solubility at physiological pH and for potential interactions with biological targets. The substitution of a chlorophenyl group can influence the pKa value through inductive and resonance effects.

B. Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter for membrane permeability and overall drug-likeness. The chlorophenyl group significantly increases the lipophilicity of the pyridine core. The experimental logP of 2-phenylpyridine is 2.63, and the addition of a chlorine atom is expected to further increase this value.[14]

C. Solubility

Aqueous solubility is a prerequisite for drug absorption and distribution. The basic nitrogen of the pyridine ring can be protonated at acidic pH, forming a soluble salt. However, the lipophilic chlorophenyl group can decrease aqueous solubility. Therefore, a balance between these opposing factors is necessary to achieve optimal solubility for drug development.

| Property | Pyridine (Parent) [1] | 2-Phenylpyridine [14] | 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid [15] |

| pKa (Strongest Basic) | 5.23 | 4.43 (Predicted) | Not Available |

| logP | 0.65 | 2.7 (Predicted) | Not Available |

| Water Solubility | Miscible | 4.02 g/L (Predicted) | 0.0503 g/L (Experimental) |

D. Computational Studies: A Deeper Insight

Density Functional Theory (DFT) calculations are increasingly used to predict and understand the physicochemical properties of molecules. These studies can provide valuable information on molecular geometry, electronic structure (HOMO-LUMO gap), and reactivity.[16][17] For chlorophenyl-substituted pyridines, DFT can help to rationalize the observed spectroscopic data and predict the impact of substitutions on their properties.[18]

Caption: The relationship between molecular structure, physicochemical properties, and biological activity.

III. Biological Activities and Structure-Activity Relationships (SAR)

Chlorophenyl-substituted pyridines have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[19] Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these compounds.

For instance, in a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, specific derivatives have shown potent inhibitory activity against the kinase AKT2/PKBβ, a key target in glioma.[20] SAR studies on pyridine derivatives have shown that the presence and position of substituents like -OMe, -OH, and -C=O can enhance antiproliferative activity, while bulky groups or halogens at certain positions may decrease it.[19]

The ability to systematically modify the chlorophenyl and pyridine rings allows for a detailed exploration of the SAR, leading to the identification of compounds with improved therapeutic profiles.

IV. Conclusion

The chlorophenyl-substituted pyridine scaffold represents a highly versatile and valuable platform for the design of novel therapeutic agents. A thorough understanding of the synthesis, structural characteristics, and physicochemical properties of these compounds is essential for harnessing their full potential. By leveraging the principles outlined in this guide, researchers can rationally design and develop new drug candidates with optimized efficacy and safety profiles.

References

-

Pyridine - Wikipedia. (n.d.). Retrieved January 28, 2026, from [Link]

-

Figure S29. 13 C NMR spectrum of 2,4,6-tri(4-chlorophenyl)pyridine (5b). - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

(PDF) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

- CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents. (n.d.).

-

2-Chloropyridine | C5H4ClN | CID 7977 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

UV–Vis spectrum of 2-(5-(4-Chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydro-... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Crystal structure and DFT calculations of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1 H-pyrazole-3-carboxylic acid | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

-

Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS Spectroscopy. (n.d.). Retrieved January 28, 2026, from [Link]

-

Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 28, 2026, from [Link]

-

Showing Compound 2-Phenylpyridine (FDB004404) - FooDB. (n.d.). Retrieved January 28, 2026, from [Link]

-

Structure-activity relationship of phenyl-pyridine derivatives. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

(IUCr) Crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - Semantic Scholar. (n.d.). Retrieved January 28, 2026, from [Link]

-

What to Keep in Mind When Analyzing Chlorophyll Samples using UV-Vis Spectrometry. (n.d.). Retrieved January 28, 2026, from [Link]

-

(PDF) Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines | Crystal Growth & Design - ACS Publications. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PubMed Central. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis, X-ray Crystallographic and Spectroscopic Studies of N-(4-Chlorophenyl)-6-[(4-Chlorophenyl)Carbamothioyl]Pyridine-2-Carboxamide | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis, DFT and X-ray Studies of Trans CuCl2L2 with L Is (E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

-

Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

-

A Brief View on Pyridine Compounds - Open Access Journals. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (n.d.). Retrieved January 28, 2026, from [Link]

-

UV-vis spectra (a) and corresponding photographs (b) of chlorophenol... - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

-

Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and a nature of the bonding | Request PDF - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

- Method for preparing 4-[(4-chlorophenyl) (2-pyridyl) methoxy] piperidine - Google Patents. (n.d.).

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

-

UV-Vis Spectrum of Pyridine - SIELC Technologies. (n.d.). Retrieved January 28, 2026, from [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017, May 9). Retrieved January 28, 2026, from [Link]

-

2-(α-pyridyl)ethanol Intermediate and the 1-(p-fluorophenyl) - Bentham Open Archives. (n.d.). Retrieved January 28, 2026, from [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. (n.d.). Retrieved January 28, 2026, from [Link]

-

Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]

-

4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid | C21H25ClN2O3 | CID - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. fdbio-rptu.de [fdbio-rptu.de]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Showing Compound 2-Phenylpyridine (FDB004404) - FooDB [foodb.ca]

- 15. 4-((4-Chlorophenyl)-2-pyridinylmethoxy)-1-piperidinebutanoic Acid | C21H25ClN2O3 | CID 2350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (5-(4-Chlorophenyl)pyridin-3-yl)methanol: A Predictive and Methodological Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of the novel compound (5-(4-Chlorophenyl)pyridin-3-yl)methanol. In the absence of publicly available experimental data for this specific isomer, this document leverages advanced predictive algorithms to generate and interpret its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and structurally related molecules. Detailed methodologies for data acquisition are also presented to ensure alignment with best practices in analytical chemistry.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to its substituted pyridine core. The precise arrangement of the 4-chlorophenyl and methanol substituents on the pyridine ring dictates its physicochemical properties and potential biological activity. Rigorous structural confirmation is a prerequisite for any further investigation, and this is typically achieved through a combination of spectroscopic techniques.

Given the novelty of this specific isomer, empirical spectroscopic data is not yet widely disseminated. This guide, therefore, takes a proactive and predictive approach, utilizing established computational models to forecast the spectral data. This serves a dual purpose: to provide a valuable reference for those synthesizing this molecule and to illustrate the power of predictive spectroscopy in modern chemical research.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will provide an interpretation of the predicted spectra, underpinned by fundamental principles of spectroscopy, and will be supplemented with standardized protocols for experimental data acquisition.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is presented below, with atom numbering used for spectral assignments.

Caption: A generalized workflow for acquiring NMR spectra of a small organic molecule.

Protocol Details:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. [1][2][3][4][5]The choice of solvent is critical to ensure the sample dissolves completely and to avoid overlapping signals with the analyte.

-

Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample.

-

Data Acquisition: Acquire the ¹H NMR spectrum followed by the proton-decoupled ¹³C NMR spectrum using standard acquisition parameters.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shift axis is referenced to the residual solvent peak or an internal standard like TMS. [6]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum for this compound was generated using computational methods that calculate vibrational frequencies based on the molecule's geometry and bond strengths. [7][8]

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3500 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic, CH₂) | 2850-2960 | Medium |

| C=C and C=N stretch (aromatic rings) | 1400-1600 | Medium to Strong |

| C-O stretch (alcohol) | 1000-1260 | Strong |

| C-Cl stretch | 1015-1090 | Strong |

Interpretation of the Predicted IR Spectrum:

-

O-H Stretch: A strong and broad absorption band in the region of 3200-3500 cm⁻¹ is the most characteristic feature of the alcohol's O-H group, with the broadening due to hydrogen bonding. [9][10][11][12]* C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹. [9]* Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine and chlorophenyl rings will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: A strong band corresponding to the C-O stretching of the primary alcohol is predicted in the 1000-1260 cm⁻¹ range.

-

C-Cl Stretch: A strong absorption due to the C-Cl stretch is expected between 1015-1090 cm⁻¹.

Standard Protocol for IR Data Acquisition (Solid Sample)

Caption: A generalized workflow for acquiring an FT-IR spectrum of a solid sample using the thin film method.

Protocol Details:

-

Sample Preparation (Thin Solid Film Method): Dissolve a small amount (a few milligrams) of this compound in a few drops of a volatile solvent like methylene chloride. [13]2. Film Deposition: Apply a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate. [14][15][16]3. Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer. First, run a background scan of the empty instrument. Then, run the scan with the sample in place. The instrument's software will automatically ratio the sample scan against the background to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is crucial for determining the molecular weight and deducing structural information. The predicted mass spectrum for this compound was generated using a competitive fragmentation modeling approach, simulating electrospray ionization (ESI) conditions. [17]

Predicted Mass Spectrum Data (ESI-MS)

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 220.05 | Protonated molecular ion |

| [M+Na]⁺ | 242.03 | Sodium adduct |

| [M-OH]⁺ | 202.04 | Loss of hydroxyl radical |

| [C₁₂H₉ClN]⁺ | 202.04 | Fragment from loss of H₂O |

| [C₁₁H₈Cl]⁺ | 187.03 | Loss of pyridine and CH₂OH |

| [C₆H₄Cl]⁺ | 111.00 | Chlorophenyl cation |

| [C₅H₄NCH₂]⁺ | 92.05 | Pyridyl-methyl cation |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion: Under positive ion ESI conditions, the protonated molecular ion [M+H]⁺ is expected to be observed at an m/z of approximately 220.05. [18][19][20][21][22]The presence of a chlorine atom will result in a characteristic isotopic pattern for this peak, with an [M+H+2]⁺ peak at m/z 222.05 with an intensity of about one-third of the [M+H]⁺ peak.

-

Adducts: It is also common to observe adducts with sodium ([M+Na]⁺) at m/z 242.03.

-

Fragmentation: Fragmentation in ESI-MS can be induced. Common fragmentation pathways for this molecule would likely involve the loss of the hydroxyl group or a water molecule. The benzylic C-C bond between the two aromatic rings could also cleave, leading to fragments corresponding to the chlorophenyl and pyridyl-methyl moieties.

Standard Protocol for ESI-MS Data Acquisition

Protocol Details:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min). [19]3. Ionization: A high voltage (typically 3-5 kV) is applied to the tip of the infusion needle, causing the sample solution to form a fine spray of charged droplets. [18]A heated desolvating gas (usually nitrogen) aids in solvent evaporation.

-

Mass Analysis: As the droplets shrink, the analyte molecules are released as gas-phase ions and are guided into the mass analyzer (e.g., quadrupole, time-of-flight). The mass analyzer separates the ions based on their m/z ratio, and a detector records their abundance.

Conclusion

This technical guide has presented a detailed, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a valuable reference for the structural verification of this compound. The provided interpretations and standard experimental protocols offer a comprehensive framework for researchers working on the synthesis and characterization of this and related molecules. As experimental data becomes available, it will be interesting to compare it with the predictions outlined in this guide, which will also serve to refine the computational models used.

References

-

Mastering Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

NMRDB.org. Simulate and predict NMR spectra. [Link]

-

Gupta, P. (2022, August 7). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR [Video]. YouTube. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

CFM-ID. Spectra Prediction. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Cheminfo.org. IR spectra prediction. [Link]

-

ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Cheminfo.org. Infrared spectra prediction. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

Iowa State University. NMR Sample Preparation. [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2024, August 15). 13.2: Interpreting IR Spectra. [Link]

-

MolView. Documentation. [Link]

-

University of Wisconsin-Madison. Summary of C13-NMR Interpretation. [Link]

-

University of Illinois Urbana-Champaign. Electrospray Ionization (ESI). [Link]

-

Organic With Grace. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

-

Chemistry Steps. Interpreting IR Spectra. [Link]

-

Scientific Instrument Services. Mass Spectrum Generator. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

-

ISIC-EPFL. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. [Link]

-

The Metabolomics Innovation Centre. PROSPRE - 1H NMR Predictor. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

LCGC International. Electrospray Ionization for Mass Spectrometry. [Link]

-

University of Wisconsin Oshkosh. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Protheragen. IR Spectrum Prediction. [Link]

-

MDPI. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

-

GCMS-ID. GCMS-ID Home. [Link]

-

Millersville University. IR Spectroscopy Tutorial: How to analyze IR spectra. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

Cheminfo.org. Mass spectrum and isotopic distribution for a chemical structure. [Link]

-

nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

-

Cheminfo.org. Predict 13C NMR spectra. [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. [Link]

-

ChemAxon. NMR Predictor. [Link]

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. IR spectra prediction [cheminfo.org]

- 8. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Interpreting IR Spectra [chemistrysteps.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 17. CFM-ID: Spectra Prediction [cfmid.wishartlab.com]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. phys.libretexts.org [phys.libretexts.org]

- 20. chem.umd.edu [chem.umd.edu]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Solubility Profile of (5-(4-Chlorophenyl)pyridin-3-yl)methanol in Organic Solvents

An In-Depth Technical Guide

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining and interpreting the solubility profile of (5-(4-Chlorophenyl)pyridin-3-yl)methanol. Due to a greater availability of public data for a closely related isomer, this document will focus on the principles and methodologies using (4-Chlorophenyl)(pyridin-3-yl)methanol (CAS: 68885-32-5) as a representative model. We will delve into the theoretical underpinnings of solubility, grounded in the principle of "like dissolves like" and quantified through Hansen Solubility Parameters (HSP). This guide furnishes detailed, field-proven protocols for experimental solubility determination via the equilibrium shake-flask method, coupled with robust quantification using High-Performance Liquid Chromatography (HPLC). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate solvent selection, predict compound behavior, and accelerate development timelines.

Introduction: The Critical Role of Solubility

In the realm of drug development and chemical synthesis, the solubility of an active pharmaceutical ingredient (API) or key intermediate is not merely a physical property; it is a critical determinant of its ultimate utility. Poor solubility can impede formulation, limit absorption in biological systems, and create significant hurdles in purification processes.[1] For an oral drug formulation, for instance, solubility and permeability are the pivotal factors governing absorption and bioavailability.[1] Therefore, a thorough understanding of a compound's solubility across a diverse range of solvents is indispensable for informed decision-making in early-stage development.

The subject of this guide, this compound and its representative isomer, possesses structural motifs—a chlorinated aromatic ring, a pyridine heterocycle, and a methanol group—that suggest a complex solubility profile. The interplay between the non-polar chlorophenyl group and the polar, hydrogen-bonding capable pyridine and alcohol functionalities dictates its interaction with various solvent environments.

This document serves as a practical and theoretical guide to systematically mapping this solubility landscape. It is structured not as a rigid template, but as a logical progression from foundational theory to experimental execution and data interpretation, reflecting the workflow of a senior application scientist.

Physicochemical Properties of the Target Compound

A foundational understanding of the molecule's basic properties is essential before embarking on solubility studies.

Table 1: Physicochemical Identifiers for (4-Chlorophenyl)(pyridin-3-yl)methanol

| Property | Value | Source |

| Chemical Name | (4-Chlorophenyl)(pyridin-3-yl)methanol | - |

| CAS Number | 68885-32-5 | [2] |

| Molecular Formula | C₁₂H₁₀ClNO | [2] |

| Molecular Weight | 219.67 g/mol | [2] |

| Canonical SMILES | C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)O | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

(Image generated based on SMILES string)

Theoretical Principles of Solubility

A purely empirical, trial-and-error approach to solvent selection is inefficient. A robust theoretical framework allows for the prediction and rationalization of experimental outcomes.

Causality: Beyond "Like Dissolves Like"

The adage "like dissolves like" is a useful heuristic, but its power lies in understanding the specific intermolecular forces at play.[3][4] Solubility is achieved when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break apart the solute-solute (crystal lattice energy) and solvent-solvent interactions. For our target molecule, this involves:

-

Van der Waals forces (specifically, London dispersion forces) from the aromatic rings.

-

Dipole-dipole interactions arising from the polar C-Cl bond and the pyridine ring.

-

Hydrogen bonding , where the methanol group can act as both a donor and acceptor, and the pyridine nitrogen can act as an acceptor.[5]

A solvent's ability to engage in these same types of interactions determines its efficacy. The polarity of the solvent plays a significant role in its interaction with polar solutes.[6]

Hansen Solubility Parameters (HSP): A Predictive Tool

To move from qualitative description to quantitative prediction, we employ Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components, providing a three-dimensional coordinate for predicting miscibility.[3][7][8]

-

δd (Dispersion): Energy from dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

The total Hansen parameter is given by the equation: δt² = δd² + δp² + δh² .

The core principle of HSP is that substances with similar (δd, δp, δh) coordinates are likely to be miscible.[3] By mapping the HSP of the target compound, one can rationally select solvents that fall within its "solubility sphere," dramatically streamlining the screening process. The hydrogen-bonding component (δh) is often a particularly strong predictor for molecules capable of forming such bonds.[10]

Caption: Logical flow for predicting solubility using Hansen Solubility Parameters (HSP).

Experimental Determination of Solubility Profile

While theoretical models are powerful, experimental verification is the ultimate arbiter of solubility. The equilibrium shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the compound in a saturated state.[11][12]

Overall Experimental Workflow

The process involves creating a saturated solution, separating the undissolved solid, and accurately measuring the concentration of the dissolved solute in the supernatant.

Caption: Standard workflow for shake-flask solubility determination.

Protocol 1: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and that measurements are accurate.

-

Material Preparation:

-

Accurately weigh an excess amount of (4-Chlorophenyl)(pyridin-3-yl)methanol (e.g., 10-20 mg) into 2 mL glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial. Use HPLC-grade solvents to avoid interference.[13]

-

Prepare each solvent-solute combination in triplicate for statistical validity.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on a laboratory shaker or rotator in a temperature-controlled environment (e.g., 25 °C ± 1 °C).

-

Agitate the samples for a predetermined period. A typical duration is 24 to 48 hours. Causality: This extended period is crucial to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[12] Shorter times might only yield kinetic solubility, which can be misleading.[14][15]

-

-

Sample Separation (Self-Validation Step):

-

After equilibration, allow the vials to stand undisturbed in the same temperature-controlled environment for at least 1 hour to allow larger particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the supernatant through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) into a clean HPLC vial. Causality: This step is critical to remove any fine, undissolved particulates that could artificially inflate the measured concentration.

-

-

Sample Preparation for Analysis:

-

Based on an estimated solubility range, perform an accurate serial dilution of the filtrate with the mobile phase to bring the concentration within the calibrated range of the HPLC method.

-

Protocol 2: HPLC-Based Quantification

A validated reverse-phase HPLC (RP-HPLC) method is ideal for accurately and specifically quantifying the dissolved compound.[16][17]

-

Instrumentation and Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and a buffer (e.g., phosphate buffer), optimized for sharp peak shape and good retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector at a wavelength of maximum absorbance for the compound (e.g., ~249 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Calibration (Self-Validation Step):

-

Prepare a stock solution of (4-Chlorophenyl)(pyridin-3-yl)methanol of known concentration in a suitable solvent (e.g., Acetonitrile).

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Inject each standard in triplicate to generate a calibration curve of peak area versus concentration.

-

The curve must exhibit excellent linearity (R² > 0.999). Causality: A high correlation coefficient validates that the detector response is directly and predictably proportional to the analyte concentration, ensuring trustworthy measurements.[4]

-

-

Sample Analysis:

-

Inject the diluted filtrate samples.

-

Integrate the peak area corresponding to the analyte's retention time.

-

Calculate the concentration in the diluted sample using the linear regression equation from the calibration curve.

-

Back-calculate the original concentration in the undiluted filtrate, accounting for the dilution factor. This final value represents the equilibrium solubility.

-

Data Presentation and Interpretation

Organizing the results in a structured format is crucial for comparison and analysis.

Table 2: Solubility Profile of (4-Chlorophenyl)(pyridin-3-yl)methanol at 25°C

| Solvent | Solvent Class | Polarity Index¹ | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) |

| Methanol | Alcohol | 5.1 | Data to be filled | Data to be filled |

| Ethanol | Alcohol | 4.3 | Data to be filled | Data to be filled |

| Isopropanol | Alcohol | 3.9 | Data to be filled | Data to be filled |

| Acetonitrile | Nitrile | 5.8 | Data to be filled | Data to be filled |

| Acetone | Ketone | 5.1 | Data to be filled | Data to be filled |

| Ethyl Acetate | Ester | 4.4 | Data to be filled | Data to be filled |

| Dichloromethane | Halogenated | 3.1 | Data to be filled | Data to be filled |

| Toluene | Aromatic HC | 2.4 | Data to be filled | Data to be filled |

| n-Heptane | Aliphatic HC | 0.1 | Data to be filled | Data to be filled |

¹ Snyder polarity index is a common measure of solvent polarity.

Interpretation: The collected data should be analyzed to identify trends. One would expect higher solubility in moderately polar solvents that can engage in hydrogen bonding (like alcohols) and dipole-dipole interactions, reflecting the molecule's mixed characteristics. Solubility would likely be lower in highly non-polar solvents (like heptane) and potentially in highly polar, protic solvents if self-association of the solvent becomes overwhelmingly favorable. Correlating these experimental results with the Hansen Solubility Parameters for each solvent would provide a deeper, more predictive understanding of the governing intermolecular forces.

Safety and Handling

Professional laboratory practice requires adherence to strict safety protocols.

-

(4-Chlorophenyl)(pyridin-3-yl)methanol: While specific data for this isomer is limited, related compounds are classified as harmful if swallowed.[18] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid dust formation and inhalation.[19]

-

Organic Solvents: All organic solvents used should be handled in a well-ventilated fume hood. Consult the specific Safety Data Sheet (SDS) for each solvent prior to use. For example, Methanol is flammable and toxic.[20]

Conclusion

This technical guide has outlined a robust, scientifically-grounded framework for determining the solubility profile of this compound. By integrating theoretical principles like Hansen Solubility Parameters with the gold-standard experimental protocol of the shake-flask method, researchers can move beyond simple data collection to a predictive understanding of solute-solvent interactions. The detailed, self-validating methodologies for both equilibration and HPLC quantification are designed to ensure the generation of trustworthy, high-quality data. This comprehensive approach empowers scientists and developers to make informed decisions regarding formulation, purification, and process optimization, ultimately facilitating a more efficient path from discovery to application.

References

-

PubChem. (n.d.). (4-Chlorophenyl)(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2017). MSDS of (4-Chlorophenyl)(pyridin-2-yl)methanol. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

MDPI. (2021). Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties. Retrieved from [Link]

-

PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

ResearchGate. (2019). Harnessing Hansen Solubility Parameters to Predict Organogel Formation. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]

-

PubMed. (1989). Dependence of solute solubility parameters on solvent polarity. Retrieved from [Link]

-

ResearchGate. (2015). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. Retrieved from [Link]

-

ACS Publications. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methanol. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

-

RSC Publishing. (2020). Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds. Retrieved from [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 68885-32-5|(4-Chlorophenyl)(pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 3. Solubility parameters (HSP) [adscientis.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Minor adjustments in the chemical structures of pyridine derivatives induced different co-assemblies by O–H⋯N hydrogen bonds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Dependence of solute solubility parameters on solvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. paint.org [paint.org]

- 9. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. sciforum.net [sciforum.net]

- 15. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 16. researchgate.net [researchgate.net]

- 17. bhu.ac.in [bhu.ac.in]

- 18. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. capotchem.com [capotchem.com]

- 20. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Initial Toxicity Assessment of Pyridinylmethanol Compounds

Abstract

The pyridinylmethanol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents. However, its structural resemblance to methanol warrants a proactive and rigorous initial toxicity assessment, particularly concerning metabolic activation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an efficient and mechanistically informed preliminary toxicity evaluation of novel pyridinylmethanol-containing compounds. We will delve into the causality behind experimental choices, detailing a tiered approach that begins with foundational in vitro assays for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. This document emphasizes self-validating protocols and integrates data to build a preliminary risk profile, enabling informed decisions to de-risk and accelerate drug development pipelines.

Introduction: The Rationale for a Scaffold-Specific Toxicity Screen

Early and predictive toxicity testing is a cornerstone of successful drug development, serving to identify and eliminate candidates with unfavorable safety profiles, thereby saving significant time and resources.[1] While general toxicity screening panels are standard, a deeper understanding of the specific chemical scaffold allows for a more tailored and insightful assessment.

The pyridinylmethanol moiety, while offering desirable pharmacological properties, presents a potential metabolic liability. The primary toxicity of methanol is not due to the parent molecule but its metabolic conversion by alcohol dehydrogenase (ADH) to highly toxic metabolites, formaldehyde and formic acid.[2][3][4] This metabolic pathway is notorious for inducing severe metabolic acidosis, ocular damage, and central nervous system depression.[3][4] Therefore, any compound containing a hydroxymethyl group attached to an aromatic ring, such as pyridinylmethanol, must be evaluated for its potential to undergo similar bioactivation. The initial toxicity assessment must, therefore, be designed to answer a critical question: Is the carbinol moiety a metabolic Achilles' heel?

This guide outlines a logical, tiered workflow to address this question and characterize the broader toxicological profile of candidate compounds.

The Central Mechanistic Question: Metabolic Bioactivation

The metabolism of simple methanol is a classic example of "lethal synthesis."[5] The enzymatic oxidation of the methanol carbon is the initiating step in its toxic cascade.

Caption: Potential metabolic pathway of pyridinylmethanol compounds.

The central hypothesis is whether the pyridinylmethanol structure is a substrate for ADH and subsequent enzymes, leading to the formation of a potentially toxic aldehyde and carboxylic acid. The pyridine ring's electronic properties and steric hindrance compared to a simple methyl group will influence the reaction kinetics. This possibility makes hepatotoxicity assessment a critical pillar of the initial screening cascade.

Tier 1: The Foundational In Vitro Safety Profile

The initial phase of testing utilizes a battery of in vitro assays to efficiently screen compounds for major toxic liabilities.[6] These assays are performed on cultured bacterial or mammalian cells and provide a rapid, cost-effective method to prioritize candidates before engaging in more complex in vivo studies.[6][7]

General Cytotoxicity: The Baseline Viability Assessment

The first step is to determine the concentration at which a compound elicits general cellular toxicity. This provides a therapeutic window and is essential for dose selection in subsequent, more specific assays. The MTT assay is a robust and widely used colorimetric method for this purpose.[8]

Scientific Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The quantity of formazan, measured spectrophotometrically after solubilization, is directly proportional to the number of metabolically active (viable) cells.[10]

Experimental Protocol: MTT Assay

-

Cell Plating: Seed cells (e.g., HEK293 for non-specific toxicity, or a relevant cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyridinylmethanol test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10-20 µL of this stock to each well and incubate for 3-4 hours. Observe the formation of purple precipitate in viable cells.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well. Pipette gently to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Data Presentation: Sample Cytotoxicity Data

| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |

| PMP-001 | HEK293 | 48 | > 100 |

| PMP-001 | HepG2 | 48 | 85.2 |

| PMP-002 | HEK293 | 48 | 12.5 |

| PMP-002 | HepG2 | 48 | 8.9 |

| Doxorubicin | HEK293 | 48 | 0.8 |

Genotoxicity: Assessing Mutagenic and Clastogenic Potential

Genotoxicity testing evaluates a compound's ability to damage genetic material (DNA and chromosomes).[11] A positive finding is a significant barrier to further development. The standard initial screen is the bacterial reverse mutation assay, or Ames test.[12]

Scientific Principle: The Ames test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it in their growth medium to survive). The assay detects whether a test compound can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.[13]

Self-Validating System: The protocol's integrity is ensured by including a metabolic activation step. Many chemicals only become mutagenic after being metabolized by liver enzymes.[13] Therefore, the test is run in parallel with and without the addition of a rat liver homogenate fraction (S9), which contains cytochrome P450 enzymes. This is particularly crucial for pyridinylmethanol compounds due to the metabolic questions outlined previously.

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Preparation: Prepare overnight cultures of the required Salmonella tester strains (e.g., TA98, TA100, TA1535, TA1537).

-

Treatment Mixture: In separate tubes for each dose and strain, combine the test compound, the bacterial culture, and either a buffer (for -S9 condition) or the S9 mix (+S9 condition).

-

Plating: Add molten top agar to the treatment mixture, vortex briefly, and pour onto the surface of a minimal glucose agar plate (lacking histidine).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control in one or more strains.

In Vitro Hepatotoxicity: Probing the Key Organ of Metabolism

Given the potential for metabolic activation, assessing direct toxicity to liver cells is paramount.[14] This goes beyond the general cytotoxicity screen by using liver-derived cells and evaluating more specific endpoints of liver damage.

Scientific Principle: Human liver-derived cell lines (e.g., HepG2) or, for greater physiological relevance, primary human hepatocytes, are used as the test system.[15][16] These cells retain some of the metabolic competencies of the liver. Toxicity is assessed by measuring not only cell viability (e.g., via an MTS assay, a soluble version of the MTT assay) but also markers of cell membrane damage (lactate dehydrogenase, LDH, release) and compromised hepatic function (e.g., decreased albumin production).

Key Endpoints:

-

Cell Viability (MTS/XTT): Similar to MTT, measures mitochondrial activity.

-

Membrane Integrity (LDH Assay): Measures the release of the cytosolic enzyme LDH into the culture medium, indicating cell lysis.

-

Hepatocyte Function: Quantifying albumin or urea in the culture supernatant can indicate a decline in specialized liver cell function.

Cardiotoxicity: The hERG Channel Blockade Screen

Drug-induced cardiotoxicity is a leading cause of post-market drug withdrawal.[1] The most common mechanism is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, which can lead to a potentially fatal arrhythmia known as Torsades de Pointes.[17] Therefore, screening for hERG inhibition is a mandatory part of early safety assessment.[17][18]

Scientific Principle: The assay directly measures the flow of ions through the hERG channel in cells engineered to express it. Automated patch-clamp electrophysiology is the gold standard method. A voltage protocol is applied to the cell, and the resulting electrical current is measured. The ability of a test compound to inhibit this current is quantified.[19]

Data Presentation: Sample hERG Inhibition Data

| Compound ID | hERG Inhibition IC50 (µM) | Risk Category |

| PMP-001 | > 30 | Low |

| PMP-002 | 2.5 | High |

| Verapamil (Control) | 0.1 | High |

Integrated Assessment and Decision-Making Workflow

Data from individual assays must be integrated to form a holistic preliminary risk profile. A compound that is non-cytotoxic but highly positive in the Ames test is just as problematic as a compound that is potently cytotoxic.

Caption: Tiered workflow for initial in vitro toxicity assessment.

Data Summary & Interpretation

A summary table allows for direct comparison of candidates across all four domains of initial safety testing.

| Compound | General Cytotoxicity (HEK293 IC50, µM) | Hepatotoxicity (HepG2 IC50, µM) | Ames Test (+/- S9) | hERG Inhibition (IC50, µM) | Preliminary Risk Assessment |

| PMP-001 | > 100 | 85.2 | Negative | > 30 | Low Risk - Proceed |

| PMP-002 | 12.5 | 8.9 | Negative | 2.5 | High Risk (Cardiotox) - Deprioritize |

| PMP-003 | > 100 | > 100 | Positive (+S9) | > 30 | High Risk (Genotox) - Deprioritize |

This integrated view allows the project team to make data-driven decisions. PMP-001 shows a clean profile and is a strong candidate to advance. PMP-002, despite being negative in the Ames test, shows significant hERG liability. PMP-003 is flagged for genotoxicity, specifically after metabolic activation, confirming the importance of the S9 fraction in the testing paradigm for this scaffold.

Outlook: Transition to In Vivo Assessment

Compounds with a favorable in vitro profile may be advanced to preliminary in vivo studies. These studies are essential because they evaluate the compound's effects within a complex, whole biological system, providing data that cannot be obtained from cell culture.[20]